5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid
CAS No.: 76245-01-7
Cat. No.: VC18696331
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76245-01-7 |
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Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO3/c8-3-5-1-2-6(7(9)10)11-4-5/h4,6H,1-2H2,(H,9,10) |
Standard InChI Key | UCWRPUQOOGWVGZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=COC1C(=O)O)C#N |
Structural and Molecular Characteristics
The molecular formula of 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is C₇H₇NO₃, with a molecular weight of 153.14 g/mol. The IUPAC name reflects its bicyclic structure, where the pyran ring (a six-membered oxygen-containing heterocycle) is partially hydrogenated at the 3,4-positions. Key structural features include:
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A carboxylic acid group at position 2, enabling hydrogen bonding and coordination chemistry.
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A cyano group at position 5, introducing electron-withdrawing character and reactivity toward nucleophilic additions.
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A dihydro-pyran backbone, which confers rigidity and influences stereoelectronic properties.
The compound’s stereochemistry and tautomeric equilibria remain areas of active investigation. Computational studies suggest that the chair-like conformation of the pyran ring minimizes steric strain, while the carboxylic acid group adopts an equatorial orientation .
Synthetic Methodologies
Cyclization Strategies
The synthesis of 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves Knoevenagel condensation followed by cyclization. A representative route includes:
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Precursor Preparation: Reacting γ,δ-unsaturated aldehydes with malononitrile under basic conditions to form α-cyano-α,β-unsaturated intermediates.
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Cyclization: Acid-catalyzed intramolecular cyclization to form the pyran ring. For example, using p-toluenesulfonic acid (p-TsOH) in refluxing toluene yields the dihydropyran core .
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Oxidation: Controlled oxidation of a hydroxymethyl intermediate to install the carboxylic acid group.
Solvent-Free and Catalytic Approaches
Recent advances emphasize solvent-free synthesis to enhance sustainability. A patent describes the use of sodium methoxide as a catalyst for analogous pyran derivatives, achieving high yields (85–90%) without solvent recovery steps . This method avoids traditional solvents like dichloromethane, reducing environmental impact.
Table 1: Optimization Parameters for Solvent-Free Synthesis
Parameter | Optimal Condition | Impact on Yield |
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Catalyst Loading | 5 mol% NaOMe | Maximizes rate |
Temperature | 80–90°C | Prevents decomposition |
Reaction Time | 4–6 hours | Completes cyclization |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (≤2 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, with the cyano group undergoing hydrolysis to amides under acidic conditions.
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.50–2.70 (m, 2H, CH₂), δ 3.90–4.10 (m, 2H, OCH₂), and δ 4.30–4.50 (m, 1H, CH) confirm the pyran ring.
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IR Spectroscopy: Peaks at 2250 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O) validate functional groups .
Reactivity and Functionalization
Nucleophilic Additions
The cyano group participates in Strecker synthesis to form α-aminonitriles, useful in peptide mimetics. For instance, reaction with amines and aldehydes yields tetrahedral adducts.
Decarboxylation Reactions
Thermal decarboxylation at 120°C produces 5-cyano-3,4-dihydro-2H-pyran, a volatile intermediate for fragrance applications.
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